N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential applications across various scientific fields. As its structure suggests, it is composed of a phenyl group attached to a methanesulfonamide moiety, with an acetyl-substituted pyrazole linked to a thiophene ring.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
The mode of action of similar compounds often involves interactions with these targets that lead to changes in cellular processes . Without specific information on our compound, it’s hard to say more.
Biochemical Pathways
Indole derivatives, for example, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Our compound might have similar effects on biochemical pathways.
Pharmacokinetics
The presence of a pyridine core in the molecule can increase bioavailability . This might also be true for our compound.
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving the formation of the pyrazole core followed by functionalization with the thiophene ring and phenylmethanesulfonamide. Key steps include cyclization reactions to create the pyrazole and subsequent acetylation and sulfonamide formation.
Industrial Production Methods: For industrial-scale production, optimization of these reactions would be essential, focusing on efficient catalysts, high yields, and minimizing by-products. Large-scale reactors, controlled temperatures, and purifications are standard practices.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Typically involving reagents like peroxides or KMnO4, targeting sulfur or aromatic rings.
Reduction: Potentially with hydrogenation or metal hydrides, focusing on the pyrazole or sulfonamide groups.
Substitution: Various nucleophilic or electrophilic substitutions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogen reagents, strong acids or bases, depending on the target group.
Major Products: Primary products would include modified sulfonamides, acetyl derivatives, and various substituted pyrazoles, depending on reaction specifics.
Scientific Research Applications
Chemistry: Utilized as an intermediate in organic synthesis, forming more complex molecules for pharmaceuticals.
Biology: Studied for potential enzyme inhibition or as a molecular probe due to its unique structure.
Medicine: Explored for its potential as an anti-inflammatory agent or in cancer research for targeted therapies.
Industry: Possible applications in materials science for developing novel polymers or as a component in specialty chemicals.
Comparison with Similar Compounds
N-(3-(4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
1-acetyl-3-(phenyl)-4,5-dihydro-1H-pyrazole
Thiophene-2-carboxamide derivatives
Conclusion
N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest across several fields. Its synthesis involves intricate organic reactions, and it engages in diverse chemical reactions under various conditions. The compound’s unique combination of functional groups holds promise for advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-7-4-8-23-16)10-14(17-19)12-5-3-6-13(9-12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPHDCFEWYVTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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